Cas no 1448060-78-3 (1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine)

1-(Butane-1-sulfonyl)-4-methanesulfonylpiperidine is a sulfonamide-based compound featuring a piperidine core functionalized with both butane-1-sulfonyl and methanesulfonyl groups. This structure imparts unique reactivity and stability, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The dual sulfonyl groups enhance electrophilic character, facilitating nucleophilic substitution reactions, while the piperidine ring provides a rigid scaffold for further derivatization. Its well-defined chemical properties and high purity make it suitable for use as an intermediate in complex synthesis pathways. The compound’s stability under various conditions ensures consistent performance in multi-step reactions.
1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine structure
1448060-78-3 structure
商品名:1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine
CAS番号:1448060-78-3
MF:C10H21NO4S2
メガワット:283.408040761948
CID:6492809
PubChem ID:71805702

1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine 化学的及び物理的性質

名前と識別子

    • 1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine
    • 1-butylsulfonyl-4-methylsulfonylpiperidine
    • AKOS024558187
    • F6435-1627
    • 1-(butylsulfonyl)-4-(methylsulfonyl)piperidine
    • 1448060-78-3
    • インチ: 1S/C10H21NO4S2/c1-3-4-9-17(14,15)11-7-5-10(6-8-11)16(2,12)13/h10H,3-9H2,1-2H3
    • InChIKey: QUSNBPUIGVIVIB-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1CCN(CC1)S(CCCC)(=O)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 283.09120050g/mol
  • どういたいしつりょう: 283.09120050g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 422
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 88.3Ų

1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6435-1627-2μmol
1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine
1448060-78-3
2μmol
$57.0 2023-09-09
Life Chemicals
F6435-1627-10mg
1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine
1448060-78-3
10mg
$79.0 2023-09-09
Life Chemicals
F6435-1627-3mg
1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine
1448060-78-3
3mg
$63.0 2023-09-09
Life Chemicals
F6435-1627-5μmol
1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine
1448060-78-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6435-1627-1mg
1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine
1448060-78-3
1mg
$54.0 2023-09-09
Life Chemicals
F6435-1627-4mg
1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine
1448060-78-3
4mg
$66.0 2023-09-09
Life Chemicals
F6435-1627-2mg
1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine
1448060-78-3
2mg
$59.0 2023-09-09
Life Chemicals
F6435-1627-5mg
1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine
1448060-78-3
5mg
$69.0 2023-09-09
Life Chemicals
F6435-1627-10μmol
1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine
1448060-78-3
10μmol
$69.0 2023-09-09

1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine 関連文献

1-(butane-1-sulfonyl)-4-methanesulfonylpiperidineに関する追加情報

Professional Introduction to Compound with CAS No. 1448060-78-3 and Product Name: 1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine

The compound identified by the CAS number 1448060-78-3 and the product name 1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine represents a significant advancement in the field of pharmaceutical chemistry. This piperidine derivative has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both butane-1-sulfonyl and methanesulfonyl substituents on the piperidine ring imparts distinct electronic and steric properties, making it a versatile scaffold for drug discovery.

Recent studies have highlighted the importance of piperidine derivatives in the development of novel therapeutic agents. Piperidine moieties are frequently incorporated into drug molecules due to their ability to enhance bioavailability, improve solubility, and modulate receptor interactions. The specific substitution pattern in 1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine has been strategically designed to optimize its pharmacokinetic profile and target specificity. This compound has shown promise in preclinical studies as a potential lead for further development into treatments for various therapeutic areas.

The butane-1-sulfonyl group contributes to the compound's hydrophobicity, which can be advantageous for membrane permeability, while the methanesulfonyl moiety introduces a polar region that may enhance binding affinity to biological targets. Such structural features are critical in designing molecules that can effectively interact with biological systems. The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Advanced techniques such as sulfonation and nucleophilic substitution have been employed to achieve the desired regioselectivity and yield.

In the context of current pharmaceutical research, 1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine has been explored for its potential in modulating enzyme activity and receptor binding. Preliminary data suggest that this compound may exhibit inhibitory effects on certain kinases and other enzymes implicated in inflammatory pathways. The ability to modulate these pathways is of great interest due to their involvement in a wide range of diseases, including cancer and autoimmune disorders. Further investigation into its mechanism of action could uncover novel therapeutic strategies.

The compound's structural complexity also makes it an attractive candidate for structure-activity relationship (SAR) studies. By systematically varying substituents or exploring different functional groups, researchers can gain insights into how specific structural features influence biological activity. This approach is invaluable for optimizing lead compounds into viable drug candidates. The use of computational modeling and high-throughput screening techniques has accelerated the process of identifying promising derivatives from 1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine.

From a synthetic chemistry perspective, the preparation of this compound showcases the latest innovations in organic synthesis. The use of protected group strategies ensures high selectivity during multi-step reactions, while modern catalytic methods improve efficiency and reduce waste. These advancements are crucial for sustainable drug development, aligning with global efforts to minimize environmental impact. The scalability of synthetic routes is also a key consideration, as it determines whether a compound can progress from laboratory research to industrial production.

The pharmacological profile of 1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine is further enhanced by its solubility characteristics. Piperidine derivatives often exhibit good water solubility when appropriately substituted, which is essential for oral bioavailability and intravenous administration. The balance between hydrophobic and hydrophilic regions in this compound contributes to its favorable solubility profile, making it suitable for various formulation strategies.

Recent publications have begun to explore the potential of sulfonamide-containing piperidine derivatives as bioactive molecules. The sulfonamide group is well-known for its role as a pharmacophore in numerous drugs, including antibiotics, antivirals, and anti-inflammatory agents. The incorporation of multiple sulfonamide functionalities, as seen in 1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine, may lead to enhanced binding interactions with target proteins or enzymes. This underscores the importance of this class of compounds in medicinal chemistry innovation.

In conclusion, 1448060-78-3 and its corresponding product name 1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine represent a significant contribution to pharmaceutical research. Their unique structural features, combined with promising preclinical results, position them as valuable candidates for further development. As research continues to uncover new therapeutic applications, compounds like these will play an increasingly important role in addressing unmet medical needs.

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